molecular formula C21H20N4O2 B2415956 N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide CAS No. 2097862-47-8

N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2415956
CAS No.: 2097862-47-8
M. Wt: 360.417
InChI Key: VWVKQYFLJFIHDX-UHFFFAOYSA-N
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Description

N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound that features a pyrrolidinone ring, a pyridine ring, and a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and high yield .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides of the original compound, while reduction could result in the formation of alcohols or amines. Substitution reactions can introduce new functional groups into the molecule, altering its chemical and biological properties .

Scientific Research Applications

N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide is unique due to its combination of the pyrrolidinone, pyridine, and benzamide moieties. This unique structure allows it to interact with multiple biological targets, making it a versatile compound in drug discovery and development .

Properties

IUPAC Name

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c26-20-4-3-13-25(20)19-14-16(9-10-22-19)15-23-21(27)17-5-7-18(8-6-17)24-11-1-2-12-24/h1-2,5-12,14H,3-4,13,15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVKQYFLJFIHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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